Home > Products > Screening Compounds P26710 > Rosiglitazone (potassium salt)
Rosiglitazone (potassium salt) - 316371-84-3

Rosiglitazone (potassium salt)

Catalog Number: EVT-387305
CAS Number: 316371-84-3
Molecular Formula: C18H18KN3O3S
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rosiglitazone (potassium salt) is a synthetic compound extensively used in scientific research to investigate various biological processes and disease models. It belongs to the thiazolidinedione class of compounds and acts as a potent and selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ) [, ]. PPARγ is a nuclear receptor involved in regulating glucose and lipid metabolism, adipocyte differentiation, inflammation, and vascular function [, ]. Therefore, Rosiglitazone (potassium salt) serves as a valuable tool to study these processes in vitro and in vivo.

Metformin Hydrochloride

Relevance: Metformin hydrochloride is mentioned in the context of pharmaceutical formulations where it is combined with rosiglitazone maleate []. While not structurally related, their co-formulation suggests they are clinically relevant in managing type 2 diabetes, likely due to their complementary mechanisms of action.

Epoxy-eicosatrienoic Acid (EETs)

Relevance: EETs are implicated in the mechanism by which rosiglitazone exerts its vascular effects []. The research suggests that rosiglitazone, by activating PPARγ, may influence the levels or activity of EETs, leading to enhanced vasodilation [].

T0070907

Relevance: T0070907 is used to investigate the involvement of PPARγ, the primary target of rosiglitazone, in the vascular effects observed in high-salt diet-fed mice []. The study found that T0070907 blocked the enhanced vasodilation induced by the A2AAR agonist CGS 21680 in high-salt-fed mice, suggesting that rosiglitazone's vasodilatory effect is mediated through PPARγ activation [].

Glibenclamide

Relevance: Glibenclamide is used to investigate the role of ATP-sensitive potassium (KATP) channels in the vascular effects of rosiglitazone []. The research suggests that the activation of PPARγ by rosiglitazone might lead to downstream activation of KATP channels, contributing to the observed vasodilation [].

12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)

Relevance: AUDA is used to explore the role of sEH in the vascular responses observed in both A2AAR+/+ and A2AAR-/- mice on high-salt diets []. The study shows that AUDA attenuates the high-salt-induced contraction to NECA in A2AAR-/- mice, indicating a role for sEH in this process []. While the link is indirect, this research connects the effects of AUDA, which increases EETs, to the pathway influenced by rosiglitazone, highlighting a potential interplay between these pathways.

Source and Classification

Rosiglitazone is derived from thiazolidinedione, a class of compounds known for their insulin-sensitizing properties. The potassium salt form improves the solubility and bioavailability of the active compound. It is classified as an antidiabetic agent and specifically acts on the PPARγ receptor, which plays a crucial role in glucose and lipid metabolism .

Synthesis Analysis

The synthesis of Rosiglitazone involves several chemical reactions, typically starting from simple organic precursors. A common method includes:

  1. Formation of Thiazolidinedione Core: The initial step often involves the reaction of ethyl chloroacetate with potassium thiocyanate, leading to the formation of a thiazolidinedione framework. The reaction is typically conducted under acidic conditions with hydrochloric acid to achieve high yields (up to 94%) after prolonged heating .
  2. Substitution Reactions: Subsequent steps involve introducing various substituents on the thiazolidinedione core through acylchlorination, amidation, condensation, and Knoevenagel reactions. These modifications are designed to optimize biological activity while minimizing side effects .
  3. Salt Formation: The final step is the formation of the potassium salt by reacting Rosiglitazone base with potassium chloride or another potassium source under controlled conditions to ensure purity and yield .
Molecular Structure Analysis

The molecular structure of Rosiglitazone (potassium salt) can be described by its chemical formula C18H19KN2O3SC_{18}H_{19}KN_{2}O_{3}S. The compound features:

  • A thiazolidinedione ring system which is essential for its biological activity.
  • A phenyl ring substituted with an ethoxy group that enhances its potency.
  • A potassium ion that contributes to its solubility and pharmacokinetic properties.

The three-dimensional conformation allows for optimal interaction with PPARγ receptors, facilitating its mechanism of action .

Chemical Reactions Analysis

Rosiglitazone participates in several chemical reactions relevant to its function and metabolism:

  1. Receptor Binding: The primary reaction involves binding to PPARγ, which leads to transcriptional regulation of genes involved in glucose metabolism.
  2. Metabolic Pathways: In vivo, Rosiglitazone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C8 and CYP2C9), resulting in various inactive metabolites .
  3. Elimination Reactions: The compound is eliminated from the body through renal and fecal routes, with approximately 64% excreted in urine following oral administration .
Mechanism of Action

Rosiglitazone acts as a selective agonist for PPARγ receptors located in adipose tissue, skeletal muscle, and liver. Upon binding:

  • It activates gene transcription related to insulin sensitivity.
  • Increases glucose transporter proteins (GLUT1 and GLUT4), enhancing glucose uptake into cells.
  • Modulates lipid metabolism by reducing free fatty acids and improving lipid profiles.

Additionally, it exhibits anti-inflammatory properties by downregulating nuclear factor kappa-B (NFκB), which may contribute to its therapeutic effects beyond glycemic control .

Physical and Chemical Properties Analysis

Rosiglitazone (potassium salt) possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 368.5 g/mol.
  • Solubility: Highly soluble in water due to the potassium salt form, enhancing its bioavailability.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH: Typically neutral to slightly acidic when dissolved in solution.

These properties are critical for its formulation as a pharmaceutical product .

Applications

The primary application of Rosiglitazone (potassium salt) is in the treatment of type 2 diabetes mellitus. Its role includes:

  • Improving glycemic control by enhancing insulin sensitivity.
  • Potentially beneficial effects on lipid profiles by increasing high-density lipoprotein cholesterol levels while decreasing low-density lipoprotein cholesterol levels.
  • Research into its effects on other conditions such as Alzheimer's disease due to its anti-inflammatory properties.

Despite its efficacy, concerns regarding cardiovascular risks have led to restricted use in some regions .

Chemical Profile and Structural Characterization of Rosiglitazone (Potassium Salt)

Molecular Structure and Physicochemical Properties

Rosiglitazone potassium (CAS# 316371-84-3) is the potassium salt form of the thiazolidinedione antidiabetic agent rosiglitazone (free base CAS# 122320-73-4). Its systematic IUPAC name is potassium 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)-2,4-dioxothiazolidin-3-ide, with molecular formula C₁₈H₁₈KN₃O₃S and molecular weight of 395.52 g/mol [6] [10]. The compound crystallizes as an off-white to white crystalline powder with a melting point range of 154-158°C [3]. Its structural uniqueness stems from the replacement of the acidic proton at the thiazolidinedione N3 position with a potassium ion, fundamentally altering its solid-state characteristics and solution behavior compared to the free base [6].

Table 1: Core Structural and Chemical Identifiers of Rosiglitazone Potassium

PropertyRosiglitazone Potassium
IUPAC Namepotassium 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)-2,4-dioxothiazolidin-3-ide
Molecular FormulaC₁₈H₁₈KN₃O₃S
Molecular Weight395.52 g/mol
CAS Registry Number316371-84-3
AppearanceOff-white to white crystalline powder
SMILES NotationCN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+]
InChI KeyRWOGCLSZSSKLEN-UHFFFAOYSA-M

Comparative Analysis of Rosiglitazone Free Base vs. Potassium Salt Formulations

The salt formation profoundly impacts key pharmaceutical properties:

  • Solubility Profile: The potassium salt demonstrates markedly enhanced aqueous solubility (1.0 mg/mL in H₂O ≈ 2.53 mM) compared to the sparingly soluble free base (0.038 mg/mL) [6] [7]. This attribute is critical for dissolution rate and potential formulation versatility. Ethanol solubility remains moderate (2.0 mg/mL ≈ 5.06 mM) [6].

  • Ionization State & pH Dynamics: The salt exists as an anion-cation pair in the solid state. In solution, dissociation occurs, influencing pH-dependent solubility and stability. The free acid (rosiglitazone) exhibits pH-dependent solubility linked to its acidic proton (pKa ~6.8), while the potassium salt provides inherent alkalinity [7] [9].

  • Solid-State Stability: The potassium salt exhibits good solid-state stability under recommended storage conditions (2-8°C, dry, dark) for over 2 years. The free base may show greater susceptibility to oxidative degradation pathways due to crystal packing differences [3] [8].

  • Spectroscopic Signatures: Infrared spectroscopy confirms salt formation via loss of the N-H stretching band (~3200 cm⁻¹) present in the free base and appearance of characteristic carboxylate stretches. Potassium coordination induces subtle shifts in carbonyl (C=O) and aromatic C=C stretching frequencies compared to the free acid [8].

Table 2: Comparative Physicochemical Properties of Rosiglitazone Forms

PropertyRosiglitazone Free BaseRosiglitazone Potassium Salt
Molecular FormulaC₁₈H₁₉N₃O₃SC₁₈H₁₈KN₃O₃S
Molecular Weight357.43 g/mol395.52 g/mol
Aqueous Solubility0.038 mg/mL (sparingly soluble)1.0 mg/mL (≈2.53 mM)
Ethanol Solubility~17.85 mg/mL (≥50 mM) [9]2.0 mg/mL (≈5.06 mM) [6]
Melting Point154-158°C [3]Not explicitly reported (similar range inferred)
pKa (Thiazolidinedione N-H)~6.8 [7]N/A (Ionic form)
Primary Solid FormCrystalline acidCrystalline potassium salt

Stability and Solubility Under Physiological Conditions

The potassium salt's enhanced aqueous solubility facilitates rapid dissolution upon administration. However, under physiological conditions (pH 7.4, 37°C), the salt rapidly equilibrates with the free acid form due to the presence of physiological cations and buffers. Key stability considerations include:

  • Solution Stability & Hydrolysis: While stable in the solid state, solutions of the potassium salt, particularly in water or neutral buffers, require careful handling. Kinetic stability studies suggest acceptable short-term stability in solution for analytical purposes (hours), but long-term storage in solution is not recommended [6] [9]. Hydrolysis of the thiazolidinedione ring is a potential degradation pathway under extreme pH conditions.

  • Metabolic Stability: The potassium salt is metabolically equivalent to the free base in vivo. It undergoes extensive hepatic metabolism primarily via CYP2C8-mediated N-demethylation and hydroxylation, followed by sulfate and glucuronic acid conjugation, forming inactive metabolites. Its plasma half-life is 3-4 hours, independent of dose [5] [7].

  • Plasma Protein Binding & Distribution: Like the free acid, the potassium salt-derived rosiglitazone exhibits very high plasma protein binding (99.8%, primarily to albumin) [5] [7]. The high binding limits free drug concentration but ensures sustained release. Volume of distribution (Vss/F) is ~17.6 L in adults [5].

  • Temperature and Light Sensitivity: The potassium salt, similar to the free base, requires storage at 2-8°C for long-term stability. Protection from light is recommended to prevent photodegradation, potentially affecting the thiazolidinedione chromophore or the pyridylamino group [3] [8].

Table 3: Metabolic Stability and Disposition Parameters

ParameterValue/CommentSource
Primary Metabolic EnzymesCYP2C8 (major), CYP2C9 (minor) [5] [7]
Main MetabolitesN-desmethyl rosiglitazone, Hydroxy rosiglitazone, Conjugates (sulfate, glucuronide) [5]
Plasma Half-life (t₁/₂)3-4 hours [5] [7]
Oral Clearance (CL/F)~3.0 L/hour [5]
ExcretionUrine: 64% (primarily metabolites); Feces: 23% [5] [7]
Plasma Protein Binding99.8% (mainly albumin) [5] [7]
Volume of Distribution (Vss/F)17.6 L (adults) [5]

Synthetic Pathways and Optimization

Key Intermediate Compounds

The synthesis of rosiglitazone potassium involves complex multi-step organic chemistry, relying on carefully characterized intermediates:

  • Core Thiazolidinedione Construction: Synthesis typically begins with the preparation of the 2,4-thiazolidinedione ring, often via condensation of chloroacetate derivatives with thiourea or rhodanine precursors. Protection of the acidic N-H proton may be employed early on.

  • Aminopyridine Linker Synthesis: A separate synthetic route generates the 2-(N-methyl-N-(pyridin-2-yl)amino)ethanol fragment. This involves alkylation of 2-aminopyridine with a protected 2-haloethanol (e.g., ethylene chlorohydrin), followed by N-methylation, or direct N-alkylation with N-methyl-2-chloroethylamine.

  • Ether Coupling & Functionalization: The critical step involves coupling the aminopyridine ethanol derivative with 4-hydroxybenzaldehyde (or a protected variant) via a Williamson ether synthesis to yield 4-[2-[N-methyl-N-(pyridin-2-yl)amino]ethoxy]benzaldehyde.

  • Knoevenagel Condensation & Reduction: The aldehyde intermediate undergoes Knoevenagel condensation with the protected thiazolidinedione derivative, forming an unsaturated linker. Selective catalytic hydrogenation (e.g., H₂/Pd-C) then reduces the double bond, yielding the rosiglitazone free base precursor [10].

  • Salt Formation & Purification: The final step involves reacting the purified rosiglitazone free base with potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) in a suitable anhydrous solvent (e.g., ethanol, acetone). Careful control of stoichiometry, temperature, and crystallization conditions (solvent, cooling rate) is paramount to obtain the desired crystalline polymorph of the potassium salt with high purity [6] [10]. Key intermediates rigorously controlled include:

  • Aldehyde Intermediate (4-[2-[N-methyl-N-(pyridin-2-yl)amino]ethoxy]benzaldehyde): Purity critical to avoid carbonyl impurities.
  • Protected Thiazolidinedione Derivatives: Ensure no ring-opened impurities.
  • Unsaturated Knoevenagel Adduct: Potential genotoxic impurity if not fully reduced.
  • Free Base Rosiglitazone: Residual free acid in the potassium salt is a critical quality attribute requiring tight control.

Properties

CAS Number

316371-84-3

Product Name

Rosiglitazone (potassium salt)

IUPAC Name

potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

Molecular Formula

C18H18KN3O3S

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1

InChI Key

RWOGCLSZSSKLEN-UHFFFAOYSA-M

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+]

Synonyms

5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, monopotassium salt

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+]

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)[O-])C3=CC=CC=N3.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.